Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

Regiochemistry Synthetic Methodology Cyclopentane Building Blocks

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 6453-07-2) is a cyclopentanoid keto-diester with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol. It features a cyclopentane ring substituted with a ketone at the 4-position and methyl ester groups at the 1- and 2-positions in a trans (1R,2R) relative configuration.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 6453-07-2
Cat. No. B3148437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-oxocyclopentane-1,2-dicarboxylate
CAS6453-07-2
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)CC1C(=O)OC
InChIInChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3
InChIKeyGMKJWKXCHOWVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 6453-07-2): Core Identity, Physicochemical Profile, and Procurement Classification


Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 6453-07-2) is a cyclopentanoid keto-diester with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol [1]. It features a cyclopentane ring substituted with a ketone at the 4-position and methyl ester groups at the 1- and 2-positions in a trans (1R,2R) relative configuration. The compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry, particularly in the synthesis of prostaglandin analogs and other bioactive cyclopentane derivatives [2]. Its computed XLogP3-AA value is -0.6, indicating moderate hydrophilicity, and it possesses 5 hydrogen bond acceptor sites with zero hydrogen bond donors [1]. The compound is typically supplied at purities of 95–97% (trans) with standard characterization including NMR, HPLC, and GC batch data available from reputable vendors .

Why Substituting Dimethyl 4-oxocyclopentane-1,2-dicarboxylate with Closest Analogs Is Not Straightforward


In-class substitution is unreliable because the compound's value proposition hinges on the precise intersection of three structural features—regiochemistry (1,2- vs. 1,3-dicarboxylate), oxidation state (4-oxo vs. non-oxo), and relative stereochemistry (trans vs. cis)—each of which dictates distinct reactivity and downstream synthetic compatibility . For instance, the 1,3-dicarboxylate regioisomer requires a specialized regiospecific synthesis distinct from the 1,2-isomer, indicating non-interchangeable synthetic routes [1]. Furthermore, the trans (1R,2R) diester configuration has been specifically associated with antiproliferative activity against human prostate cancer cells and selective inhibition of Mycobacterium tuberculosis, properties not shared by the cis diastereomer or the non-oxo dimethyl cyclopentane-1,2-dicarboxylate . Even the diethyl ester analog introduces different steric and electronic properties that alter reactivity in key transformations such as enzymatic hydrolysis, where the cyclopentane-1,2-dicarboxylate scaffold itself shows markedly low enantioselectivity (9% ee) compared to cyclobutane (90%) and cyclohexane (78%) analogs [2].

Quantitative Differentiation Evidence for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate Against Comparators


Regiochemical Identity: 1,2-Dicarboxylate vs. 1,3-Dicarboxylate Regioisomer Synthetic Accessibility

The target 1,2-dicarboxylate regioisomer (CAS 6453-07-2) is the direct product of standard cyclopentanone condensation chemistry, whereas the 1,3-dicarboxylate regioisomer (dimethyl 4-oxocyclopentane-1,3-dicarboxylate) requires a specialized, regiospecific synthetic protocol distinct from the 1,2-isomer route. Burnes et al. (1994) published a dedicated regiospecific synthesis for the 1,3-isomer in the Australian Journal of Chemistry, explicitly noting that standard approaches fail to deliver this regioisomer selectively [1]. This demonstrates that the 1,2-regiochemistry is the kinetically or thermodynamically favored product in common synthetic pathways, making it the more accessible and cost-effective starting material for applications requiring the 1,2-arrangement.

Regiochemistry Synthetic Methodology Cyclopentane Building Blocks

Stereochemical Configuration: Trans (1R,2R) Biological Activity vs. Cis Diastereomer

The trans (1R,2R)-configured dimethyl 4-oxocyclopentane-1,2-dicarboxylate (represented by CAS 6453-07-2 and its resolved form CAS 28269-03-6) exhibits specific biological activities not reported for the cis (1R,2S) diastereomer (CAS 1001666-74-5). According to supplier characterization data, the trans isomer demonstrates antiproliferative effects on human prostate cancer cells, inhibits fatty acid production, disrupts ester synthesis, and causes apoptosis via mitochondrial membrane potential inhibition and intracellular calcium concentration modulation . Furthermore, it selectively inhibits the growth of Mycobacterium tuberculosis in vitro and in vivo, while showing no activity against Staphylococcus aureus or Escherichia coli . These specific biological activity reports are associated exclusively with the trans configuration.

Stereochemistry Antiproliferative Activity Anti-tuberculosis

Ester Group Identity: Dimethyl vs. Diethyl Ester in Cyclopentane-1,2-dicarboxylate Scaffold Reactivity

The dimethyl ester moiety on the cyclopentane-1,2-dicarboxylate scaffold confers distinct enzymatic hydrolysis behavior compared to other cyclic analogs. Mohr et al. reported that pig liver esterase (PLE)-catalyzed hydrolysis of dimethyl cyclopentane-1,2-dicarboxylate proceeds with very poor enantioselectivity (9% ee) compared to dimethyl cyclobutane-1,2-dicarboxylate (90% ee) and dimethyl cyclohexane-1,2-dicarboxylate (78% ee) [1]. This low enantioselectivity is attributed to the relatively low energy difference between conformers of the cyclopentane dicarboxylate compared to cyclobutane and cyclohexane derivatives [1]. The 4-oxo substitution on the target compound further rigidifies the ring, potentially altering this conformational landscape and impacting enzymatic recognition.

Ester Reactivity Enzymatic Hydrolysis Enantioselectivity

Comprehensive Structural Characterization: Updated 2024 X-ray, NMR, IR, and Melting Point Data

Cordes, Smellie, and Chalmers (2024) published the first complete X-ray crystallographic characterization of dimethyl 4-oxocyclopentane-1,2-dicarboxylate in Molbank (2024, 3, M1862), along with fully updated and assigned 1H NMR, 13C NMR, and IR spectroscopic data, and the melting point of the title compound [1]. This represents the most comprehensive structural characterization of this compound to date, superseding earlier incomplete or unassigned spectral reports. The availability of high-quality crystallographic and spectroscopic reference data enables unambiguous identity verification, which is critical for quality control in procurement and for computational modeling studies.

X-ray Crystallography NMR Spectroscopy Structural Characterization

Synthetic Utility: Prostaglandin Intermediate vs. Non-Oxo Cyclopentane Dicarboxylates

Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is specifically cited as a key building block in prostaglandin synthesis, with the 4-oxo group serving as a critical handle for further functionalization [1]. Prostaglandins are 1,3-dioxygenated cyclopentane derivatives, and the 4-oxo substitution pattern on the 1,2-dicarboxylate scaffold provides a direct entry point for constructing the oxygenated cyclopentane core [2]. In contrast, the non-oxo dimethyl cyclopentane-1,2-dicarboxylate (CAS 2435-36-1 for the 1,3-isomer) lacks this ketone functionality and would require additional oxidation steps to reach the same synthetic intermediate, adding synthetic steps and reducing overall yield.

Prostaglandin Synthesis Synthetic Intermediate Medicinal Chemistry

Oxidation State: 4-Oxo Cyclopentanone vs. Cyclopentanone-1,2-dicarboxylate Reactivity Differentiation

The presence of the 4-oxo group alongside the 1,2-diester functionality creates a trifunctional scaffold with orthogonal reactivity handles. The ketone at C4 can undergo nucleophilic addition, reductive amination, and aldol condensation independently of the ester groups at C1 and C2, which can be hydrolyzed, reduced, or transesterified . This orthogonal reactivity is not available in the non-oxo dimethyl cyclopentane-1,2-dicarboxylate, where only diester chemistry is accessible, nor in simple 4-oxocyclopentanone derivatives lacking the ester groups. The cis/trans diastereomer pair further modulates this reactivity: the trans (1R,2R) diester cannot form a cyclic anhydride upon hydrolysis due to the large spatial distance between the carboxyl groups, whereas the cis isomer can form an anhydride, enabling different downstream transformations [1].

Ketone Reactivity Chemoselectivity Functional Group Interconversion

Optimal Research and Industrial Application Scenarios for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate Procurement


Prostaglandin Analog and Cyclopentanoid Natural Product Core Synthesis

The 4-oxo-1,2-dicarboxylate scaffold provides a pre-functionalized cyclopentane core that maps directly onto the oxygenation pattern of prostaglandins and related bioactive cyclopentanoids [1]. The trans (1R,2R) diester configuration prevents undesired anhydride formation during diacid liberation, enabling selective manipulation of the C1 and C2 carboxyl groups . For research groups engaged in prostaglandin analog synthesis, this compound offers at least one-step synthetic advantage over non-oxo cyclopentane dicarboxylate alternatives, which require separate oxidation to introduce the requisite ketone [1].

Antiproliferative and Anti-Tuberculosis Medicinal Chemistry Lead Development

The trans (1R,2R) isomer has demonstrated antiproliferative activity against human prostate cancer cells and selective inhibition of Mycobacterium tuberculosis in vitro and in vivo, without activity against S. aureus or E. coli [1]. This selectivity profile makes the compound a potential starting point for anti-tuberculosis drug discovery programs. Researchers should specifically procure the trans (1R,2R) stereoisomer (CAS 6453-07-2 or resolved CAS 28269-03-6) rather than the cis isomer, as biological activity data is exclusively associated with the trans configuration.

Enzymatic Desymmetrization and Chiral Building Block Preparation

The cyclopentane-1,2-dicarboxylate scaffold exhibits uniquely low enantioselectivity (9% ee) in pig liver esterase-catalyzed hydrolysis compared to cyclobutane (90% ee) and cyclohexane (78% ee) analogs, due to low conformational energy differences between conformers [1]. The 4-oxo substitution on the target compound increases ring rigidity, which may significantly alter this enantioselectivity profile. This makes the compound valuable for studying structure-enantioselectivity relationships in enzymatic desymmetrization reactions and for developing improved biocatalytic resolution protocols.

Structural Characterization Reference Standard for Quality Control

The 2024 Molbank publication by Cordes, Smellie, and Chalmers provides the first complete X-ray crystallographic structure, fully assigned 1H and 13C NMR spectra, IR data, and melting point for this compound [1]. Procurement teams and analytical chemistry groups can use this published dataset as a definitive reference standard for batch identity verification, impurity profiling, and acceptance/rejection decisions. This is particularly valuable given that earlier literature contained incomplete or unassigned spectral data.

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